molecular formula C7H4BrF3N2O B1621143 N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide CAS No. 207926-35-0

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1621143
M. Wt: 269.02 g/mol
InChI Key: CXCKTGKKDFYHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide, also known as BPTFA, is a chemical compound that has been widely used in scientific research. It is a fluorinated derivative of pyridine, which has unique properties that make it useful in various applications. In

Mechanism Of Action

The mechanism of action of N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide in fluorine-19 NMR spectroscopy is based on the fact that the fluorine atom in N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has a high chemical shift sensitivity to changes in its local environment. When N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide is bound to a biomolecule, the chemical environment around the fluorine atom changes, leading to a shift in its NMR resonance frequency. By monitoring the changes in the NMR spectrum of N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide, researchers can obtain information about the binding affinity, stoichiometry, and dynamics of biomolecular interactions.

Biochemical And Physiological Effects

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide is a non-toxic and non-reactive compound that does not have any known biochemical or physiological effects. It is used solely as a probe in scientific research applications and does not have any therapeutic or diagnostic applications.

Advantages And Limitations For Lab Experiments

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has several advantages as a fluorine-19 NMR probe. It has a high sensitivity to changes in its local environment, which allows it to report on the conformational changes and binding events of biomolecules. It is also non-toxic and non-reactive, which makes it safe to use in biological systems. However, N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has some limitations as well. It is relatively expensive compared to other fluorine-19 NMR probes, and it has a relatively low solubility in aqueous solutions, which can limit its application in some biological systems.

Future Directions

There are several future directions for the use of N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide in scientific research. One potential application is in the study of protein-ligand interactions, where N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide can be used to monitor the binding affinity and stoichiometry of small molecule ligands to proteins. Another potential application is in the study of membrane proteins, where N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide can be used to monitor the conformational changes and dynamics of these proteins in lipid bilayers. Finally, N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide can also be used in the development of new fluorine-19 NMR probes with improved sensitivity and solubility in aqueous solutions.

Scientific Research Applications

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide has been widely used as a fluorine-19 NMR probe in various scientific research applications. Fluorine-19 NMR spectroscopy is a powerful tool for studying the structure and dynamics of biological molecules. N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide is particularly useful in this context because it has a high sensitivity to changes in its local environment, which allows it to report on the conformational changes and binding events of biomolecules.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O/c8-4-1-2-5(12-3-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKTGKKDFYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360950
Record name N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide

CAS RN

207926-35-0
Record name N-(5-bromopyrid-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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